molecular formula C15H11F3N6S B10974861 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10974861
M. Wt: 364.4 g/mol
InChI Key: CJKDNWKJRYOUIW-UHFFFAOYSA-N
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Description

  • This compound is a heterocyclic molecule with a complex structure, combining various aromatic rings and heteroatoms.
  • The core scaffold consists of a pyrazolo[3,4-d]pyrimidine fused with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • The trifluoromethyl group (CF₃) at position 3 of the pyrazole ring adds chemical diversity and influences its properties.
  • Preparation Methods

    • Synthetic Routes : There are several synthetic approaches to prepare this compound. One notable method involves the condensation of appropriate precursors.
    • Reaction Conditions : The reaction typically occurs under mild conditions, often using a base or Lewis acid catalyst.
    • Industrial Production : While no specific industrial-scale production method is widely reported, research efforts focus on developing efficient and scalable routes.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the pyrazole ring to an oxazole or other oxygen-containing derivatives.
      • Reduction : Reduction with hydrazine or other reducing agents can yield the corresponding dihydro-derivative.
      • Substitution : Nucleophilic substitution reactions can occur at the pyrazole nitrogen or other positions.
    • Major Products : These reactions lead to diverse products, such as derivatives with altered electronic properties or modified functional groups.
  • Scientific Research Applications

  • Mechanism of Action

    • As a CDK2 inhibitor, it interferes with cell cycle regulation, arresting cell division and potentially inhibiting tumor growth.
    • Molecular targets include cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle progression.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H11F3N6S

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

    InChI

    InChI=1S/C15H11F3N6S/c16-15(17,18)10-5-8(21-22-10)12-20-13-11-7-3-1-2-4-9(7)25-14(11)19-6-24(13)23-12/h5-6H,1-4H2,(H,21,22)

    InChI Key

    CJKDNWKJRYOUIW-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=NNC(=C5)C(F)(F)F

    Origin of Product

    United States

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